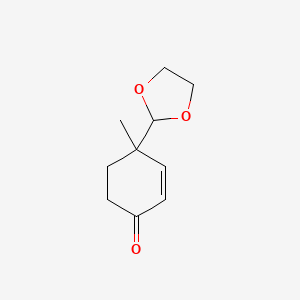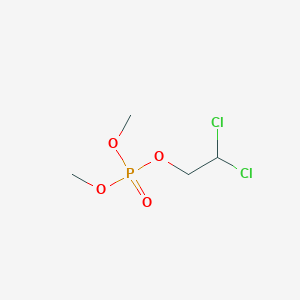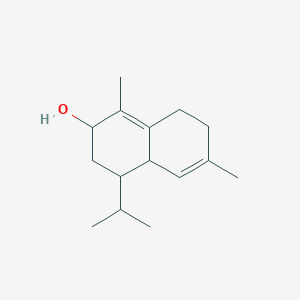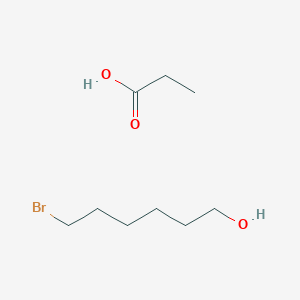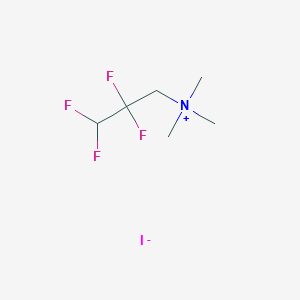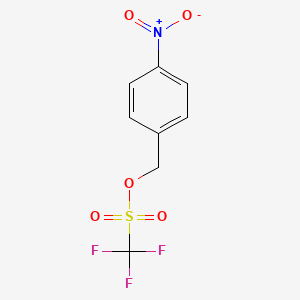![molecular formula C11H13Cl2NO2S B14303931 2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one CAS No. 121776-35-0](/img/structure/B14303931.png)
2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one is a complex organic compound that features a unique combination of functional groups, including dichloro, dimethyl, thiophene, and oxazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Chlorination: The final step involves the chlorination of the intermediate compound to introduce the dichloro groups, typically using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the oxazolidinone ring using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl or aryl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives, modified oxazolidinones.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s dichloro groups and oxazolidinone ring are key to its reactivity and biological activity. It may act by:
Inhibiting enzymes: The compound can bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.
Interacting with DNA: The thiophene ring can intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
2,2-Dichloro-1-[2,2-dimethyl-5-(thiophen-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one can be compared with other similar compounds, such as:
2,2-Dichloro-1-[2,2-dimethyl-5-(pyridin-3-yl)oxazolidin-3-yl]ethan-1-one: Similar structure but with a pyridine ring instead of thiophene.
2,2-Dimethyl-1-(thiophen-2-yl)propan-1-one: Lacks the oxazolidinone ring and dichloro groups.
3-Benzhydryl-5-(chloromethyl)oxazolidin-2-one: Contains a benzhydryl group and a single chloromethyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
121776-35-0 |
|---|---|
Molecular Formula |
C11H13Cl2NO2S |
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2,2-dichloro-1-(2,2-dimethyl-5-thiophen-2-yl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C11H13Cl2NO2S/c1-11(2)14(10(15)9(12)13)6-7(16-11)8-4-3-5-17-8/h3-5,7,9H,6H2,1-2H3 |
InChI Key |
BIXDGFXKRPNCKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(CC(O1)C2=CC=CS2)C(=O)C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


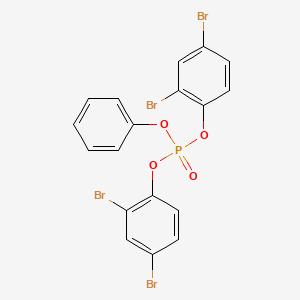

![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
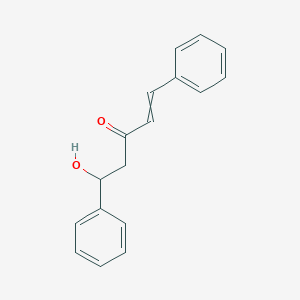
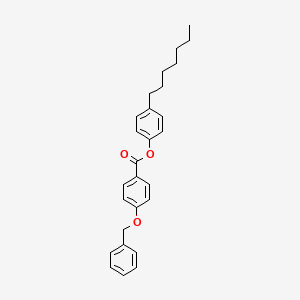
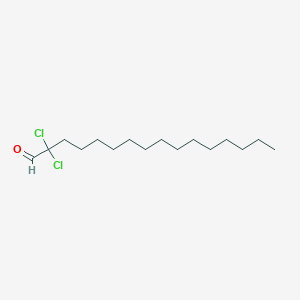
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
